molecular formula C17H24N2O6 B12069479 2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid

2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid

Cat. No.: B12069479
M. Wt: 352.4 g/mol
InChI Key: ONDKXCQPYFHZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid is a compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis, particularly in peptide chemistry, to protect amino acids during various reaction steps. The compound is of interest due to its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid typically involves the protection of amino acids using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups. The process generally starts with the amino acid, which is first protected at the amino group with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The carboxyl group is then protected with a Cbz group using benzyl chloroformate (Cbz-Cl) under basic conditions .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of protection and deprotection, ensuring high yields and purity. The use of ionic liquids has also been explored to enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA for Boc removal, hydrogenation for Cbz removal.

    Coupling: DIC and HOBt for peptide bond formation.

Major Products Formed

The major products formed from these reactions are typically peptides or amino acid derivatives, depending on the specific synthetic route and conditions used .

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The protecting groups (Boc and Cbz) prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The deprotection steps are crucial for the final assembly of the desired peptide or protein .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDKXCQPYFHZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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